molecular formula C19H18N2O2 B5766065 methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B5766065
M. Wt: 306.4 g/mol
InChI Key: HSISCGUBPJBNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as DMPMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazole class of compounds and has been studied extensively for its ability to target specific biological pathways.

Mechanism of Action

Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. This compound has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities, and its purity can be easily monitored using various analytical techniques. However, one of the limitations of using this compound is its low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate. One potential application is in the treatment of cancer. The compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential application is in the treatment of viral infections. This compound has been shown to possess anti-viral properties, and further research is needed to determine its efficacy against different types of viruses. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo, which is crucial for its potential use in humans.

Synthesis Methods

The synthesis of methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction between 3,4-dimethylphenylhydrazine and ethyl acetoacetate, followed by the reaction with phenyl isocyanate. The final product is obtained by methylation of the carboxylic acid group using methyl iodide. This synthesis method has been optimized to provide high yields of this compound with purity greater than 98%.

Scientific Research Applications

Methyl 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested on various cell lines and animal models, and the results have been promising. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

methyl 3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-9-10-15(11-14(13)2)18-17(19(22)23-3)12-21(20-18)16-7-5-4-6-8-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSISCGUBPJBNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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